4-chloro-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide
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Overview
Description
4-chloro-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide is a synthetic organic compound with a complex structure It features a benzamide core substituted with a 4-chloro group, a piperidine ring, and a 5-methylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 4-chlorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with 2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its piperidine moiety.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The piperidine ring may facilitate binding to neurotransmitter receptors, while the furan and benzamide moieties could interact with other biological targets.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide: Similar structure but without the methyl group on the furan ring.
4-chloro-N-[2-(5-methylfuran-2-yl)-2-(morpholin-4-yl)ethyl]benzamide: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
The presence of the 5-methylfuran moiety in 4-chloro-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide distinguishes it from other similar compounds. This unique substitution can influence the compound’s chemical reactivity and biological activity, potentially leading to different pharmacological properties and applications.
Properties
Molecular Formula |
C19H23ClN2O2 |
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Molecular Weight |
346.8 g/mol |
IUPAC Name |
4-chloro-N-[2-(5-methylfuran-2-yl)-2-piperidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C19H23ClN2O2/c1-14-5-10-18(24-14)17(22-11-3-2-4-12-22)13-21-19(23)15-6-8-16(20)9-7-15/h5-10,17H,2-4,11-13H2,1H3,(H,21,23) |
InChI Key |
RUYUWYGAUKAFSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2=CC=C(C=C2)Cl)N3CCCCC3 |
Origin of Product |
United States |
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